4-(Azetidin-3-ylmethyl)morpholine, with the CAS number 1323486-66-3, is classified as a heterocyclic compound. It combines elements of both azetidine, a four-membered nitrogen-containing ring, and morpholine, a six-membered ring containing both nitrogen and oxygen. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological interactions, making it a subject of interest in drug discovery and development.
The synthesis of 4-(Azetidin-3-ylmethyl)morpholine typically involves the reaction of azetidine derivatives with morpholine. One common method includes:
Industrial production may utilize batch reactions or continuous flow reactors to enhance efficiency and consistency. High-purity reagents are employed to minimize impurities, and conditions are optimized for maximum yield.
The molecular formula for 4-(Azetidin-3-ylmethyl)morpholine is , with a molecular weight of approximately 155.22 g/mol. The structure can be represented as follows:
The compound’s stereochemistry can influence its biological activity, which is often assessed using techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
4-(Azetidin-3-ylmethyl)morpholine participates in several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides + base | Varies by substrate |
The mechanism of action for 4-(Azetidin-3-ylmethyl)morpholine involves its interaction with specific biological targets. This compound can act as an enzyme inhibitor by binding to active sites on enzymes, thereby obstructing their function. Additionally, it may modulate receptor activity, influencing signal transduction pathways within cells. Such interactions are critical for understanding its potential therapeutic applications.
The physical properties of 4-(Azetidin-3-ylmethyl)morpholine include:
Chemical properties include:
The compound's reactivity profile allows it to participate in diverse chemical transformations, making it useful in synthetic organic chemistry.
4-(Azetidin-3-ylmethyl)morpholine has several significant applications across various scientific domains:
The strategic fusion of azetidine and morpholine heterocycles represents a deliberate evolution in bioactive scaffold design, driven by the need to optimize spatial efficiency and electronic profiles. Azetidine, a strained four-membered nitrogen-containing ring, contributes significant ring tension (approximately 106 kJ·mol⁻¹) and a compact spatial footprint. Morpholine, a six-membered oxygen-nitrogen heterocycle, offers conformational stability, moderate polarity, and hydrogen-bonding capabilities. The hybrid 4-(azetidin-3-ylmethyl)morpholine seamlessly integrates these attributes via a methylene linker, balancing strain-induced reactivity with the topological advantages of a saturated bicyclic system [3].
Early pharmacological interest in such hybrids emerged from their structural resemblance to natural alkaloids and validated pharmacophores. For example, vulcanchem.com notes that azetidine-morpholine derivatives serve as key intermediates for kinase inhibitors and antimicrobial agents, leveraging the azetidine's role as a "conformational lock" and morpholine's capacity to enhance aqueous solubility . The methylene bridge in 4-(azetidin-3-ylmethyl)morpholine (CAS# 1323486-66-3) further decouples ring strain, reducing decomposition risks while preserving metabolic stability—a limitation observed in early azetidine-alone scaffolds [3] [5].
Table 1: Evolutionary Progression of Azetidine-Morpholine Hybrids
Scaffold Generation | Structural Features | Key Advantages |
---|---|---|
First-gen (Azetidine) | Monocyclic, high strain | Enhanced binding affinity; limited metabolic stability |
Second-gen (Morpholine) | Monocyclic, low strain | Improved solubility; reduced reactivity |
Hybrid (e.g., 4-(azetidin-3-ylmethyl)morpholine) | Spiro-fused or methylene-linked | Balanced strain/solubility; tunable pharmacokinetics [3] |
Saturated nitrogen heterocycles like azetidine and morpholine are pivotal in modern drug design due to their ability to fine-tune key physicochemical parameters. Azetidine’s ring strain elevates binding energy in target interactions, while morpholine’s polarity (dipole moment ~1.5–2.0 D) improves water solubility and membrane permeability. In 4-(azetidin-3-ylmethyl)morpholine, these properties synergize: the morpholine oxygen acts as a hydrogen-bond acceptor, and the tertiary azetidine nitrogen provides a protonation site for salt formation (e.g., hydrochloride salts, CAS# 223381-71-3), enhancing bioavailability [5] [9].
These heterocycles also mitigate toxicity risks. Morpholine’s metabolic resistance to oxidative degradation reduces reactive metabolite formation, while azetidine’s small size (molecular volume ~55 ų) avoids steric clashes in target binding pockets. Hybridization thus optimizes ligand efficiency (LE) and lipophilic efficiency (LipE)—critical metrics for central nervous system (CNS) or antimicrobial agents where such scaffolds are prevalent [9]. For instance, Sigma-Aldrich lists 4-(azetidin-3-ylmethyl)morpholine hydrochloride as a solid with 95% purity, underscoring its utility as a stable building block for high-throughput screening [5].
The systematic naming 4-(azetidin-3-ylmethyl)morpholine follows IUPAC conventions: the parent morpholine ring is substituted at its 4-position by an azetidin-3-ylmethyl group. The azetidine nitrogen (position 1) and the morpholine nitrogen are distinct, with the former often protonated in salt forms. Key identifiers include:
N1(CC2CNC2)CCOCC1
[3] AEGZLYNAJWQQTO
for the free base [5] Table 2: Nomenclature and Isosteric Equivalents
Compound | IUPAC Name | Key Isosteric Replacements |
---|---|---|
4-(Azetidin-3-ylmethyl)morpholine | 4-(azetidin-3-ylmethyl)morpholine | Piperazine (N-for-O swap) |
Piperazine | 1,4-diazacyclohexane | Morpholine (O-for-CH₂ swap) |
Morpholine | Tetrahydro-1,4-oxazine | Azetidine (ring contraction) |
Isosterically, azetidine-morpholine hybrids bioisosterically replace piperazine or morpholine units in drug candidates. Azetidine’s ring contraction relative to piperazine increases metabolic stability by reducing aliphatic C–H bonds susceptible to oxidation. Morpholine’s oxygen atom is an isostere of sulfonyl or carbonyl groups in contexts where hydrogen-bond acceptance is critical, as noted in kinase inhibitors like GDC-0941. VulcanChem highlights that such substitutions modulate pKa (e.g., azetidine pKa ~11 vs. piperazine pKa ~9.8), optimizing target engagement in physiological pH ranges [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: